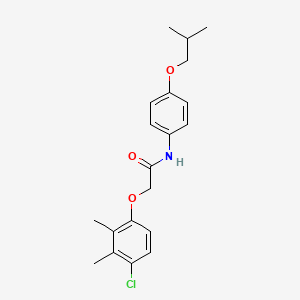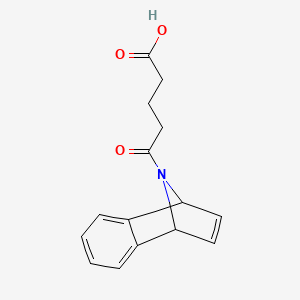![molecular formula C36H62O9 B14802272 2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14802272.png)
2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ginsenoside F1 is a minor saponin derived from the Panax ginseng plant. It belongs to the class of triterpene saponins, which are known for their diverse pharmacological properties. Ginsenoside F1 has garnered significant attention due to its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ginsenoside F1 can be synthesized through the biotransformation of major ginsenosides such as ginsenoside Rg1 and ginsenoside Re. This process involves the use of specific enzymes, such as β-glucosidase, which catalyze the hydrolysis of glycosidic bonds . The reaction typically occurs at a temperature of 45°C for 36 hours, resulting in a high yield of ginsenoside F1 .
Industrial Production Methods
Industrial production of ginsenoside F1 often employs microbial fermentation techniques. Fungal strains, such as Penicillium species, are used as biocatalysts to selectively deglycosylate major ginsenosides present in the stems and leaves of Panax notoginseng . This method is environmentally friendly and offers a sustainable approach to producing ginsenoside F1 on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Ginsenoside F1 undergoes various chemical reactions, including:
Oxidation: Ginsenoside F1 can be oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups of ginsenoside F1, potentially altering its pharmacological properties.
Substitution: Substitution reactions involve the replacement of specific functional groups, leading to the formation of novel ginsenoside derivatives.
Common Reagents and Conditions
Common reagents used in the chemical reactions of ginsenoside F1 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the chemical reactions of ginsenoside F1 include various oxidized, reduced, and substituted derivatives. These derivatives often exhibit enhanced or altered biological activities, making them valuable for further research and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Ginsenoside F1 serves as a valuable compound for studying the structure-activity relationships of triterpene saponins.
Industry: Due to its skin-whitening and anti-aging properties, ginsenoside F1 is used in the cosmetic industry.
Wirkmechanismus
Ginsenoside F1 exerts its effects through various molecular targets and pathways. It has been shown to modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation . Additionally, ginsenoside F1 enhances the cytotoxic activity of natural killer cells via an insulin-like growth factor-1-dependent mechanism . These actions contribute to its anti-inflammatory and anti-cancer properties.
Vergleich Mit ähnlichen Verbindungen
Ginsenoside F1 is unique among ginsenosides due to its specific pharmacological profile. Similar compounds include:
Ginsenoside Rg1: Known for its neuroprotective and anti-fatigue effects.
Ginsenoside Re: Exhibits anti-inflammatory and cardioprotective properties.
Ginsenoside Rh1: Has anti-cancer and anti-inflammatory activities.
Compared to these compounds, ginsenoside F1 demonstrates a distinct mechanism of action and a unique set of biological activities, making it a valuable compound for further research and therapeutic development.
Eigenschaften
Molekularformel |
C36H62O9 |
|---|---|
Molekulargewicht |
638.9 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,45-31-29(43)28(42)27(41)23(18-37)44-31)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(40)32(3,4)30(33)22(39)17-35(24,34)7/h10,20-31,37-43H,9,11-18H2,1-8H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34-,35-,36+/m1/s1 |
InChI-Schlüssel |
XNGXWSFSJIQMNC-SQQLVIDKSA-N |
Isomerische SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
Kanonische SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)
![(E)-but-2-enedioic acid;3-[(3-fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14802227.png)




![trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B14802251.png)
![[(8aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylbut-2-enoate](/img/structure/B14802258.png)

![N-[(E)-(2-ethoxyphenyl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14802262.png)


